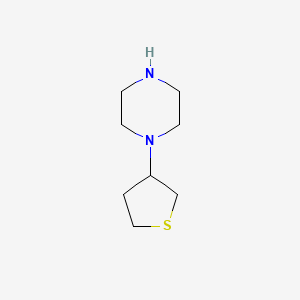

1-(Thiolan-3-yl)piperazine

Description

BenchChem offers high-quality 1-(Thiolan-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiolan-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(thiolan-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c1-6-11-7-8(1)10-4-2-9-3-5-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVROFFNCKIOFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10667981 | |

| Record name | 1-(Thiolan-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666853-12-9 | |

| Record name | 1-(Thiolan-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis Protocols for 1-(Thiolan-3-yl)piperazine

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The synthesis of 1-(thiolan-3-yl)piperazine (also known as 1-(tetrahydrothiophen-3-yl)piperazine) represents a classic challenge in heterocyclic chemistry: coupling a secondary amine (piperazine) with a sulfur-containing alicyclic ring.[1] This motif is a critical pharmacophore in medicinal chemistry, often serving as a linker in GPCR ligands (e.g., Histamine H3 antagonists) and kinase inhibitors.

The Chemoselectivity Challenge

The primary difficulty in this synthesis is not bond formation, but chemoselectivity and substrate stability .

-

Sulfur Sensitivity: The thioether moiety in the thiolane ring is susceptible to oxidation (to sulfoxide/sulfone) and can poison transition metal catalysts (Pd, Pt), ruling out standard catalytic hydrogenation methods.

-

Elimination Risk: Attempting direct nucleophilic substitution (

) on 3-halothiolanes often leads to elimination, yielding dihydrothiophene due to the acidity of protons adjacent to the sulfur and the electron-withdrawing nature of the leaving group.

Recommended Route: Reductive Amination

Based on thermodynamic stability and reaction kinetics, Reductive Amination is the "Gold Standard" protocol. It utilizes tetrahydrothiophen-3-one and piperazine under mild reducing conditions.[1] This route minimizes elimination byproducts and avoids catalyst poisoning.[1]

Part 2: Reaction Landscape Visualization

The following diagram outlines the strategic disconnection and the competing pathways.

Figure 1: Retrosynthetic analysis comparing Reductive Amination (Route A) and Nucleophilic Substitution (Route B).[1] Route A is preferred to avoid elimination side-products.[1]

Part 3: Protocol A — Reductive Amination (The Gold Standard)[1]

This protocol relies on the formation of an iminium ion followed by in situ reduction. Sodium Triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough to leave the ketone unreduced until the imine forms, and it does not reduce the sulfur moiety.

Reagents & Materials

| Component | Role | Equivalents | Notes |

| Tetrahydrothiophen-3-one | Substrate | 1.0 eq | Commercial reagent; distinct sulfur odor.[1] |

| Piperazine | Nucleophile | 3.0 - 5.0 eq | Critical: Excess prevents bis-alkylation (formation of A-P-A dimer).[1] |

| NaBH(OAc)₃ (STAB) | Reductant | 1.5 eq | Safer and more selective than NaBH₃CN.[1] |

| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 eq | Promotes iminium ion formation.[1] |

| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M | Preferred over DCM for slightly higher boiling point; anhydrous.[1] |

Step-by-Step Methodology

Step 1: Iminium Formation [1][2]

-

Charge a flame-dried Round Bottom Flask (RBF) with Piperazine (3.0 eq) and anhydrous DCE .

-

Add Tetrahydrothiophen-3-one (1.0 eq) dropwise.[1]

-

Add Acetic Acid (1.0 eq).

-

Stir at room temperature (20–25°C) for 30–60 minutes.

-

Mechanistic Insight: The acid protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by the piperazine nitrogen. The mixture may become slightly warm.

-

Step 2: Reduction

-

Cool the reaction mixture to 0°C (ice bath).

-

Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

-

Safety Note: Evolution of hydrogen gas is minimal but possible; ensure venting.

-

-

Remove ice bath and allow to warm to room temperature.[1] Stir for 12–16 hours under Nitrogen or Argon.

Step 3: Workup (Self-Validating Purification) The amphoteric nature of the product allows for a specific "Acid-Base" purification that removes non-basic impurities.[1]

-

Quench: Add saturated aqueous NaHCO₃ to the reaction mixture (pH ~8-9).

-

Extraction: Extract with DCM (3 x volumes). Combine organics.

-

Wash: Wash combined organics with Brine.

-

Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Removal of Excess Piperazine:

Mechanistic Workflow

Figure 2: Step-wise mechanism of the reductive amination protocol.

Part 4: Protocol B — Nucleophilic Substitution (Alternative)[1]

Use this route ONLY if the ketone is unavailable. This route typically has lower yields (30-50%) due to elimination.[1]

Reagents

-

3-Chlorotetrahydrothiophene (1.0 eq)[1]

-

NaI (0.1 eq) - Finkelstein catalyst[1]

-

K₂CO₃ (2.0 eq) - Base[1]

-

Acetonitrile (MeCN) - Solvent[1]

Methodology

-

Dissolve Piperazine and K₂CO₃ in MeCN.[1]

-

Add NaI (catalytic).[1] Why? Converts the Chloride to a more reactive Iodide in situ.

-

Add 3-Chlorotetrahydrothiophene dropwise at room temperature.

-

Heat to reflux (80°C) for 18 hours.

-

Critical Check: If a "rotten egg" or "garlic" smell intensifies significantly, elimination is occurring (formation of volatile dihydrothiophene).[1]

-

Cool, filter solids, concentrate, and purify via column chromatography.

Part 5: Characterization & Data Validation[1]

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR | Multiplet at δ 2.8-3.0 ppm (1H) for the CH-N proton on the thiolane ring.[1] | Confirms C-N bond formation.[1] |

| 1H NMR | Piperazine protons appear as two multiplets (4H each) if N-monosubstituted.[1] | Confirms piperazine integrity. |

| 13C NMR | Signal around δ 65-70 ppm for the CH-N carbon.[1] | Distinguishes from starting ketone (C=O > 200 ppm).[1] |

| Mass Spec | [M+H]+ = 173.1 (approx).[1] | Primary confirmation of molecular weight. |

Part 6: Safety & Handling (Sulfur Specifics)

-

Odor Control: Thiolane derivatives have a potent, disagreeable odor. All reactions must be performed in a fume hood.[1] Glassware should be soaked in a bleach bath (oxidizes sulfur residues) before removal from the hood.

-

Catalyst Poisoning: If this molecule is a intermediate for a subsequent step involving Pd/C or PtO2, be aware that the sulfur atom will poison the catalyst. Use Raney Nickel (with caution, as it can desulfurize the ring) or chemical reductants (LiAlH4, Boranes) for subsequent steps.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

- Grounding: Establishes the STAB protocol as the standard for hindered ketones and secondary amines.

-

BenchChem Application Notes. (2025). "Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol." BenchChem Technical Library.

- Grounding: Validates the use of reductive amination for N-alkyl

-

PatSnap Patent Database. (2004).[1] "Synthesis of piperazine derivatives for myocardial treatment (Ranolazine intermediates)." Patent US4567264/EP0483932 Context.

- Grounding: Demonstrates industrial utility of piperazine alkylation and handling of similar intermedi

-

Organic Chemistry Portal. (2023). "Synthesis of Piperazines."

- Grounding: General reference for piperazine reactivity and protection str

1-(Thiolan-3-yl)piperazine CAS number and identification

[1]

Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound serves as a critical secondary amine intermediate, linking a lipophilic tetrahydrothiophene (thiolane) ring with a hydrophilic piperazine core. Its structural integrity is defined by the attachment of the piperazine nitrogen to the C3 position of the thiolane ring, creating a chiral center at the junction.

Nomenclature & Registry

| Parameter | Detail |

| Primary Name | 1-(Thiolan-3-yl)piperazine |

| CAS Registry Number | 666853-12-9 (Free Base)1376228-74-8 (Dihydrochloride Salt) |

| IUPAC Name | 1-(Tetrahydrothiophen-3-yl)piperazine |

| Synonyms | 1-(Tetrahydro-3-thienyl)piperazine; N-(3-Thiolanyl)piperazine |

| Molecular Formula | C₈H₁₆N₂S |

| Molecular Weight | 172.30 g/mol |

| SMILES | C1CN(CCN1)C2CCSC2 |

| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8][9][10][11]WSRYUZYQXBFYHU-UHFFFAOYSA-N (Predicted) |

Key Physicochemical Properties[1][2][4][11][14]

-

Appearance: Viscous pale yellow oil (Free Base); Hygroscopic white solid (HCl salt).

-

Basicity (pKa): The piperazine N4 (distal) is the most basic site (approx. pKa 9.8), while the N1 (proximal to thiolane) has reduced basicity (approx. pKa 5.5–6.0) due to steric hindrance and inductive effects.

-

Solubility:

Synthetic Methodology

The synthesis of 1-(Thiolan-3-yl)piperazine generally proceeds via two primary routes. The Reductive Amination route is preferred in high-purity applications to avoid regioisomeric byproducts common in direct alkylation.[1]

Route A: Reductive Amination (Preferred)

This method utilizes dihydrothiophen-3(2H)-one and excess piperazine in the presence of a reducing agent (e.g., Sodium triacetoxyborohydride).

Route B: Nucleophilic Substitution

Displacement of a leaving group (halide or sulfonate) at the 3-position of tetrahydrothiophene. This route often suffers from elimination side reactions (forming dihydrothiophene).

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways emphasizing the reductive amination route for higher regioselectivity.[1]

Analytical Identification & Characterization

Accurate identification requires distinguishing the 3-substituted isomer from the 2-substituted isomer and verifying the integrity of the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3-isomer has a distinct lack of symmetry compared to the piperazine core, but the thiolane ring presents a complex splitting pattern.

¹H NMR (400 MHz, CDCl₃) – Diagnostic Signals

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Thiolane C3-H | 2.95 – 3.10 | Multiplet (m) | 1H | The methine proton at the chiral center.[1] Deshielded by Nitrogen. |

| Thiolane C2-H | 2.70 – 2.90 | Multiplet | 2H | Protons adjacent to Sulfur and the chiral center.[1] |

| Thiolane C4-H | 1.80 – 2.20 | Multiplet | 2H | Methylene protons; complex coupling due to ring pucker.[1] |

| Thiolane C5-H | 2.60 – 2.80 | Multiplet | 2H | Protons adjacent to Sulfur but distal to Nitrogen.[1] |

| Piperazine (N-CH₂) | 2.45 – 2.60 | Broad Singlet/m | 4H | Protons on the ring attached to Thiolane.[1] |

| Piperazine (NH-CH₂) | 2.85 – 2.95 | Triplet (t) | 4H | Protons adjacent to the secondary amine (distal). |

| Amine (NH) | 1.80 – 2.00 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent. |

Critical Distinction:

-

vs. 2-Isomer: The 2-thiolanyl isomer would show a methine proton significantly more downfield (>3.5 ppm) due to the combined electronegativity of both Sulfur and Nitrogen on the same carbon.[1] The 3-isomer separates these effects.[1]

Mass Spectrometry (ESI-MS)[1]

-

Ionization Mode: Positive Electrospray (+ESI).

-

Molecular Ion:

m/z. -

Fragmentation Pattern:

-

m/z 85: Loss of piperazine (Thiolanyl cation).

-

m/z 99: Ring opening/fragmentation of the thiolane ring.

-

Identification Logic Flow

Figure 2: Logical decision tree for structural validation using MS and NMR data.

Handling, Stability & Impurities

Stability Profile

-

Oxidation Sensitivity: The thioether sulfur is susceptible to oxidation. Exposure to air over time or peroxides will generate the Sulfoxide (S=O) and Sulfone (O=S=O) derivatives.

-

Impurity Marker: Sulfone derivative (CAS 110469-63-1) appears as a more polar spot on TLC and shows downfield shifts in NMR (approx +0.5 ppm for alpha-protons).[1]

-

-

Hygroscopicity: The HCl salt is hygroscopic; store in a desiccator.

Safety Protocols (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[13]

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

-

Spill Cleanup: Neutralize with weak acid (if free base) or base (if salt), absorb with inert material (vermiculite), and dispose of as hazardous chemical waste.

References

-

BLD Pharm. (2024). Product Analysis: 1-(Thiolan-3-yl)piperazine (CAS 666853-12-9).[1] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82658462, 1-[2-(Thiolan-3-yl)ethyl]piperazine (Structural Analog Analysis). Retrieved from

-

ChemicalBook. (2024). CAS Database List: 1-(Thiolan-3-yl)piperazine. Retrieved from

- Matysiak, J., et al. (2016). Synthesis and characterization of piperazine derivatives. Revue Roumaine de Chimie.

Sources

- 1. 2097981-72-9|3-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]

- 4. 1-(Tetrahydro-2-furoyl)-piperazine | CymitQuimica [cymitquimica.com]

- 5. 1-[2-(Thiolan-3-yl)ethyl]piperazine | C10H20N2S | CID 82658462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 110469-63-1|3-(Piperazin-1-yl)tetrahydrothiophene 1,1-dioxide|BLD Pharm [bldpharm.com]

- 8. 1-(Oxetan-3-yl)piperazine(1254115-23-5) 1H NMR spectrum [chemicalbook.com]

- 9. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 11. chemscene.com [chemscene.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Characterization of 1-(Thiolan-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 1-(Thiolan-3-yl)piperazine moiety represents a significant building block in modern medicinal chemistry. It combines the well-established piperazine ring, a "privileged scaffold" known for its favorable pharmacokinetic properties and presence in numerous approved drugs, with a sulfur-containing tetrahydrothiophene (thiolane) ring.[1][2] The piperazine core often imparts improved aqueous solubility and oral bioavailability, while its two nitrogen atoms provide versatile points for chemical modification.[3] The introduction of the thiolane group can modulate lipophilicity and introduce specific steric and electronic features that may enhance target binding and selectivity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the critical aspects of purifying and characterizing this valuable synthetic intermediate.

Part 1: Synthesis and Purification Strategies

A robust and reproducible synthesis is the foundation for obtaining high-purity 1-(Thiolan-3-yl)piperazine. While multiple synthetic routes to substituted piperazines exist, a common and effective strategy involves the nucleophilic substitution of a suitable leaving group on the thiolane ring by piperazine.[4][5][6]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(Thiolan-3-yl)piperazine involves the reaction of 3-halotetrahydrothiophene (e.g., 3-bromotetrahydrothiophene) with an excess of piperazine. The use of excess piperazine serves both as a nucleophile and a base to neutralize the hydrohalic acid formed during the reaction.

Reaction Scheme:

Caption: Purification workflow for 1-(Thiolan-3-yl)piperazine.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(Thiolan-3-yl)piperazine. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. [3][7][8]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The spectrum is expected to show complex multiplets for the protons on the tetrahydrothiophene ring due to diastereotopicity and spin-spin coupling. The piperazine ring protons will typically appear as two broad signals.

-

¹³C NMR: The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms.

Table 1: Predicted NMR Data for 1-(Thiolan-3-yl)piperazine

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiolane C3-H | 3.0 - 3.5 (m) | 60 - 65 |

| Thiolane C2,5-H₂ | 2.7 - 3.1 (m) | 30 - 35 |

| Thiolane C4-H₂ | 1.9 - 2.3 (m) | 25 - 30 |

| Piperazine N-CH₂ | 2.6 - 3.0 (br s) | 50 - 55 |

| Piperazine N-CH₂ | 2.3 - 2.7 (br s) | 45 - 50 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. [9][10]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify volatile impurities. The fragmentation pattern in the mass spectrum will be characteristic of the molecule.

Table 2: Predicted Mass Spectrometry Data

| Technique | Expected Result |

| Molecular Formula | C₈H₁₆N₂S |

| Monoisotopic Mass | 172.1034 g/mol |

| HRMS (ESI+) | [M+H]⁺ = 173.1112 |

| Major Fragments | Fragments corresponding to the loss of parts of the piperazine or thiolane ring. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a compound. [11][12]Since 1-(Thiolan-3-yl)piperazine lacks a strong chromophore, derivatization or the use of a universal detector is often necessary. [13] Experimental Protocol: HPLC Purity Analysis

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection:

-

UV Detection (with derivatization): Derivatization with an agent like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to introduce a UV-active moiety. [13] * Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that do not require a chromophore.

-

Mass Spectrometry (LC-MS): Provides both separation and mass information.

-

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Part 3: Potential Impurities and Stability

Understanding potential impurities is crucial for developing robust purification and analytical methods.

Common Impurities:

-

Piperazine: From the use of excess reagent in the synthesis.

-

1,4-bis(Thiolan-3-yl)piperazine: A potential side product if the reaction conditions are not carefully controlled.

-

Solvent Residues: Residual solvents from the purification process.

Stability Considerations:

-

The tetrahydrothiophene moiety can be susceptible to oxidation at the sulfur atom, especially in the presence of strong oxidizing agents, to form the corresponding sulfoxide or sulfone. [14][15]* Piperazine derivatives are generally stable but should be stored in a cool, dry place away from strong acids and oxidizing agents.

Caption: A comprehensive approach to the characterization of 1-(Thiolan-3-yl)piperazine.

Conclusion

The successful use of 1-(Thiolan-3-yl)piperazine in research and drug development hinges on the ability to synthesize it in high purity and to accurately characterize it. This guide has outlined a logical and scientifically sound approach to achieving these goals. By employing a robust synthetic and purification strategy, coupled with a comprehensive suite of analytical techniques, researchers can ensure the quality and integrity of this important chemical entity.

References

-

(2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

- Purification of piperazine.

-

Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Piperazine. Wikipedia. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

- Method for the preparation of piperazine and its derivatives.

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

-

Tetrahydrothiophene. Wikipedia. [Link]

-

Sulfur-Containing Heterocyclic Compounds. Inchem.org. [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health. [Link]

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

-

2-[4-(Thiolan-3-yl)piperazin-1-yl]ethan-1-ol. PubChem. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PubMed Central. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. TÜBİTAK Academic Journals. [Link]

-

Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. MDPI. [Link]

-

Piperazine (CAS 110-85-0). Cheméo. [Link]

-

Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. [Link]

-

A Review on Analytical Methods for Piperazine Determination. [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]

-

Titanocene pentasulfide. Wikipedia. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

-

Key Role of Piperazine (CAS 110-85-0). ZHC Chemical Co.,Ltd.. [Link]

-

Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

Sources

- 1. Piperazine (CAS 110-85-0): Key Role in Pharma & Chemical Industries-ZHC Chemical Co.,Ltd. [zhcchem.com]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Novel Synthesis of 1-(Thiolan-3-yl)piperazine Derivatives: An In-Depth Technical Guide

Executive Summary

Target Molecule: 1-(Thiolan-3-yl)piperazine (also known as 1-(tetrahydrothiophen-3-yl)piperazine). Significance: This heterocycle serves as a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands (e.g., dopamine and serotonin receptor modulators) and antimicrobial agents. The thiolane ring adds lipophilicity and specific steric constraints compared to its cyclopentyl or pyrrolidinyl analogs. The "Novel" Approach: Traditional synthesis often relies on nucleophilic substitution of 3-halotetrahydrothiophenes, which suffers from competing elimination reactions (yielding dihydrothiophenes) and poor atom economy. This guide presents an Optimized Reductive Amination Protocol using mild hydride donors, offering superior yields, scalability, and a greener impurity profile.

Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule into readily available precursors.

Figure 1: Retrosynthetic breakdown highlighting the strategic advantage of the ketone pathway.

Core Synthetic Methodology: Optimized Reductive Amination

Rationale

The reductive amination of tetrahydrothiophen-3-one avoids the elimination side-reactions common with alkyl halides. By using Sodium Triacetoxyborohydride (STAB) , we ensure selective reduction of the intermediate iminium species without reducing the ketone substrate or requiring toxic cyanoborohydrides.

Reaction Scheme

Reagents:

-

Amine: Piperazine (anhydrous, 3.0 equiv. to prevent bis-alkylation).

-

Carbonyl: Tetrahydrothiophen-3-one (1.0 equiv.).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv.).

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

-

Catalyst: Acetic Acid (AcOH) (1.0 equiv., to activate the imine).

Step-by-Step Protocol

Step 1: Iminium Formation [1][2]

-

Charge a dry reaction vessel (inert atmosphere, N2) with Piperazine (3.0 eq) dissolved in anhydrous DCE (0.2 M concentration relative to ketone).

-

Add Tetrahydrothiophen-3-one (1.0 eq) dropwise at 0°C.

-

Add Acetic Acid (1.0 eq).

-

Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

Step 2: Selective Reduction

-

Cool the mixture to 0°C.

-

Add STAB (1.5 eq) portion-wise over 30 minutes. Note: Exothermic gas evolution (H2) may occur.

-

Allow the reaction to warm to RT and stir for 12–16 hours.

Step 3: Workup & Purification (Self-Validating System)

-

Quench: Add saturated aqueous NaHCO3 to neutralize acid and quench excess hydride.

-

Extraction: Extract with DCM (3x).

-

Acid-Base Purification (Critical for Purity):

-

Extract the organic layer with 1M HCl (The product moves to the aqueous phase as the salt; non-basic impurities stay in organic).

-

Wash the aqueous acidic layer with fresh DCM.

-

Basify the aqueous layer to pH >12 using 4M NaOH.

-

Extract the free base product back into DCM.

-

-

Drying: Dry over Na2SO4, filter, and concentrate in vacuo.

Yield Expectation: 75–85% isolated yield.

Alternative Route: Nucleophilic Substitution (Comparison)

While less preferred due to side reactions, this route is useful if the ketone is unavailable.

-

Reagents: 3-Bromotetrahydrothiophene + Piperazine + K2CO3 + KI (cat.) in Acetonitrile.

-

Drawback: The basic conditions often promote E2 elimination, yielding 2,3-dihydrothiophene or 2,5-dihydrothiophene as volatile byproducts.

-

Optimization: Use of a Finkelstein condition (catalytic NaI) accelerates the SN2 reaction over elimination.

Stereochemical Considerations

The product, 1-(thiolan-3-yl)piperazine, contains a chiral center at the C3 position of the thiolane ring. The reductive amination described above yields a racemate .

Strategies for Enantiopurity:

-

Chemical Resolution: Crystallization with chiral acids (e.g., L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid) in methanol/ethanol.

-

Chiral HPLC: Preparative separation using polysaccharide-based columns (e.g., Chiralpak AD-H) with Hexane/IPA/Diethylamine mobile phase.

-

Asymmetric Synthesis (Advanced): Starting from L-Aspartic acid , which can be cyclized to chiral thiolane precursors, though this is a multi-step, high-cost route reserved for late-stage drug candidates.

Characterization Data (Expected)

| Technique | Diagnostic Signal | Structural Confirmation |

| 1H NMR (CDCl3) | δ 2.80–3.00 (m, 1H) | Methine proton at C3 of thiolane (chiral center). |

| δ 2.40–2.60 (m, 4H) | Piperazine protons adjacent to the tertiary amine. | |

| δ 2.80–2.90 (m, 4H) | Piperazine protons adjacent to the secondary amine. | |

| 13C NMR | ~ 65 ppm | C3 of thiolane ring. |

| MS (ESI+) | [M+H]+ = 173.1 | Confirms molecular weight (C8H16N2S). |

Process Workflow Diagram

This diagram visualizes the optimized reductive amination workflow, ensuring a "self-validating" protocol where checkpoints prevent wasted effort.

Figure 2: Step-by-step workflow for the optimized reductive amination protocol.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Beshore, D. C., & Dinsmore, C. J. (2002).[3] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-Cyclization." Organic Letters, 4(7), 1201-1204. Link

-

Gueret, R., et al. (2020). "Visible-Light-Promoted Decarboxylative Annulation Protocol for Piperazine Synthesis." Organic Letters, 22(13), 5157-5162. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 121489, 1-(Tetrahydro-3-thienyl)piperazine." PubChem. Link

-

Mullins, R. J., et al. (2019). "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 119(18). Link

Sources

A Hypothesis on the Mechanism of Action of 1-(Thiolan-3-yl)piperazine: A Multi-Target Approach to Neuromodulation and Neuroprotection

Abstract

1-(Thiolan-3-yl)piperazine is a novel heterocyclic compound with potential therapeutic applications in neuropsychiatric and neurodegenerative disorders. In the absence of definitive experimental data, this whitepaper proposes a plausible, multi-target mechanism of action based on a comprehensive analysis of its structural components: a piperazine core and a thiolan (tetrahydrothiophene) moiety. We hypothesize that 1-(Thiolan-3-yl)piperazine functions as a modulator of central nervous system (CNS) monoaminergic pathways, primarily targeting dopamine and serotonin receptors, a characteristic feature of many piperazine-containing drugs. Concurrently, the thiolan group is postulated to confer neuroprotective properties through its inherent antioxidant and radical-scavenging capabilities. This document provides a detailed exposition of this dual-action hypothesis, outlines a robust experimental framework for its validation, and serves as a technical guide for researchers and drug development professionals investigating this promising molecule.

Introduction: The Therapeutic Potential of a Novel Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with significant pharmacological activity.[1] Its presence in antipsychotics, antidepressants, and anxiolytics highlights its role in interacting with key neurotransmitter systems.[2] Many piperazine derivatives exert their therapeutic effects by modulating the activity of dopamine and serotonin receptors.[3][4][5] The compound 1-(Thiolan-3-yl)piperazine integrates this well-established pharmacophore with a thiolan ring, a sulfur-containing heterocycle. While less common in CNS drug candidates, the thiol group is known for its potent antioxidant and nucleophilic properties.[6][7] This unique combination suggests a potential for both symptomatic relief in neuropsychiatric conditions and disease-modifying effects in neurodegenerative disorders characterized by oxidative stress.

This guide deconstructs the structure of 1-(Thiolan-3-yl)piperazine to build a foundational hypothesis for its mechanism of action. We will explore the likely interactions with CNS targets and propose a comprehensive, multi-tiered experimental strategy to rigorously test these predictions.

The Dual-Action Hypothesis: A Synergistic Mechanism

We propose that the pharmacological profile of 1-(Thiolan-3-yl)piperazine is driven by two distinct but potentially synergistic mechanisms:

-

Neuromodulation via the Piperazine Core: The piperazine moiety is hypothesized to act as a ligand for dopamine (D₂) and serotonin (5-HT₁ₐ and 5-HT₂ₐ) receptors. The specific activity (agonist, antagonist, or partial agonist) at these receptors would determine its potential utility as an antipsychotic, antidepressant, or anxiolytic agent.[2][8]

-

Neuroprotection via the Thiolan Moiety: The sulfur atom in the thiolan ring is a key feature. Thiol-containing compounds are effective scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathophysiology of numerous neurodegenerative diseases.[6][9] This suggests a neuroprotective role by mitigating oxidative stress and cellular damage.

The following diagram illustrates the proposed dual-action mechanism of 1-(Thiolan-3-yl)piperazine.

Caption: Proposed dual mechanism of 1-(Thiolan-3-yl)piperazine.

Experimental Validation Framework

A systematic, multi-phase approach is required to validate the proposed mechanism of action. The following sections detail the key experimental protocols.

Phase 1: In Vitro Target Engagement and Functional Activity

The initial phase focuses on confirming the interaction of 1-(Thiolan-3-yl)piperazine with its hypothesized molecular targets.

3.1.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 1-(Thiolan-3-yl)piperazine for a panel of CNS receptors, with a primary focus on dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.

-

Protocol:

-

Prepare cell membrane homogenates expressing the human recombinant receptors of interest (e.g., D₂, 5-HT₁ₐ, 5-HT₂ₐ).

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ) at various concentrations of 1-(Thiolan-3-yl)piperazine.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate Ki values from competition binding curves using non-linear regression analysis.

-

3.1.2. Functional Assays

-

Objective: To characterize the functional activity of 1-(Thiolan-3-yl)piperazine at the identified target receptors (i.e., determine if it is an agonist, antagonist, or partial agonist).

-

Protocol (Example: G-protein Coupled Receptor Activation):

-

Use a cell line stably expressing the receptor of interest and a reporter system, such as a cyclic AMP (cAMP) response element linked to a luciferase gene.

-

For agonist testing, treat cells with increasing concentrations of 1-(Thiolan-3-yl)piperazine and measure the reporter gene expression.

-

For antagonist testing, pre-incubate cells with 1-(Thiolan-3-yl)piperazine before adding a known agonist, and measure the inhibition of the agonist-induced response.

-

Construct dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

The following diagram outlines the workflow for Phase 1 experiments.

Caption: Workflow for in vitro target validation.

Phase 2: Assessment of Neuroprotective and Antioxidant Properties

This phase will investigate the hypothesized antioxidant effects of the thiolan moiety.

3.2.1. In Vitro Antioxidant Capacity Assays

-

Objective: To quantify the direct radical-scavenging ability of 1-(Thiolan-3-yl)piperazine.

-

Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measure the ability of the compound to reduce the stable free radical DPPH.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assess the capacity to scavenge the ABTS radical cation.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: Determine the antioxidant capacity against peroxyl radicals.

-

3.2.2. Cell-Based Oxidative Stress Models

-

Objective: To evaluate the ability of 1-(Thiolan-3-yl)piperazine to protect neuronal cells from oxidative damage.

-

Protocol:

-

Culture a relevant neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

-

Pre-treat the cells with various concentrations of 1-(Thiolan-3-yl)piperazine.

-

Induce oxidative stress using an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Assess cell viability using an MTT or LDH assay.

-

Measure intracellular ROS levels using a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate).

-

The expected outcomes from these experimental phases are summarized in the table below.

| Experiment | Parameter Measured | Expected Outcome for Hypothesis Support |

| Radioligand Binding Assay | Binding Affinity (Ki) | High affinity for D₂ and/or 5-HT₁ₐ/5-HT₂ₐ receptors. |

| Functional Assay | EC₅₀ / IC₅₀ | Demonstrable agonist, antagonist, or partial agonist activity at target receptors. |

| DPPH/ABTS/ORAC Assays | Radical Scavenging | Concentration-dependent reduction of free radicals. |

| Cell-Based Oxidative Stress | Cell Viability, ROS levels | Increased cell viability and decreased intracellular ROS in the presence of an oxidative stressor. |

Synthesis and Future Directions

The proposed dual-action mechanism of 1-(Thiolan-3-yl)piperazine presents a compelling therapeutic rationale. If validated, this compound could represent a new class of drugs capable of providing both symptomatic relief and neuroprotection. The experimental framework outlined in this guide provides a clear and rigorous path for elucidating its precise pharmacological profile.

Future research should focus on in vivo studies to assess the compound's pharmacokinetic properties, blood-brain barrier penetration, and efficacy in animal models of neuropsychiatric and neurodegenerative diseases. Structure-activity relationship (SAR) studies could also be initiated to optimize the potency and selectivity of the compound for its respective targets.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. Retrieved from [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). IntechOpen. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Kotańska, M. (n.d.). Thiol Compounds and Inflammation. Frontiers in Bioscience-Landmark. Retrieved from [Link]

-

Biomedicus. (2026, January 1). The Side Effects of Thiola (Tiopronin). Retrieved from [Link]

-

Al-Obaidi, A., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PubMed Central. Retrieved from [Link]

-

MDPI. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

-

Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]

-

da Silva, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Retrieved from [Link]

-

Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

-

Rullo, M., et al. (2019). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025, August 8). synthesis and biological evaluation of some novel piperazine derivatives. Retrieved from [Link]

-

New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ten-O, A., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. PubMed Central. Retrieved from [Link]

-

Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

-

Semantic Scholar. (2023, February 1). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Retrieved from [Link]

-

ResearchGate. (2019, May 13). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved from [Link]

-

ResearchGate. (2019, December 2). (PDF) Medicinal Thiols: Current Status and New Perspectives. Retrieved from [Link]

-

Barone, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

-

MDPI. (2024, September 19). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

IJNRD. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Retrieved from [Link]

-

Ten-O, A., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. PubMed. Retrieved from [Link]

-

MDPI. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]

-

Agarwal, A., et al. (2007). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

WebMD. (2025, October 28). First- and Second-Generation Antipsychotics for Schizophrenia. Retrieved from [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. imrpress.com [imrpress.com]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiolane-Piperazine Scaffold: A Technical Guide to 1-(Thiolan-3-yl)piperazine in Drug Discovery

The following technical guide explores the therapeutic utility, synthesis, and metabolic considerations of the 1-(Thiolan-3-yl)piperazine scaffold.

Executive Summary

1-(Thiolan-3-yl)piperazine (CAS: 666853-12-9) represents a high-value pharmacophore in modern fragment-based drug discovery (FBDD). Structurally, it combines the privileged piperazine moiety—a staple in CNS and antimicrobial therapeutics—with a tetrahydrothiophene (thiolane) ring.

This scaffold serves as a strategic bioisostere for cyclopentyl- and tetrahydrofuranyl-piperazines. Its primary value lies in the "Sulfur Effect" : the ability of the sulfur atom to modulate lipophilicity (

Chemical Profile & Bioisosteric Rationale[1][2][3]

The "S-Factor": Bioisosteric Comparison

The thiolane ring is not merely a spacer; it is an electronic modulator. Unlike the inert methylene of a cyclopentane or the hard hydrogen-bond acceptor of a tetrahydrofuran (THF), the thiolane sulfur offers high polarizability and unique metabolic trajectories.

| Property | Thiolane (S) | Tetrahydrofuran (O) | Cyclopentane (CH₂) | Medicinal Chemistry Implication |

| Electronic Nature | Soft Nucleophile | Hard H-bond Acceptor | Inert / Lipophilic | Sulfur creates unique dipole interactions; less solvated than Oxygen. |

| Metabolic Fate | S-Oxidation (Sulfoxide/Sulfone) | C-Hydroxylation | C-Hydroxylation | S-oxidation is a predictable, tunable metabolic handle. |

| Ring Pucker | High (Envelope) | Moderate | Moderate | Thiolane is bulkier; sulfur's larger Van der Waals radius alters ring conformation. |

| Lipophilicity | Moderate | Low | High | Thiolane balances solubility better than cyclopentane without the high polarity of THF. |

Physicochemical Properties[3]

-

Basicity (pKa): The distal piperazine nitrogen (

) typically retains a pKa of ~9.6–9.8, making it protonated at physiological pH. The proximal nitrogen ( -

Solubility: The free base is an oil or low-melting solid; hydrochloride salts are highly water-soluble.

-

Chirality: The C3 position of the thiolane ring is a chiral center. Enantioselective synthesis or chiral resolution is critical, as the

and

Therapeutic Applications & Target Landscape

Central Nervous System (CNS)

The piperazine moiety is a "privileged structure" for aminergic GPCRs.

-

Dopamine & Serotonin Modulators: The 1-(Thiolan-3-yl)piperazine scaffold acts as a saturated, non-aromatic analog of the benzo[b]thiophene piperazines found in antipsychotics like Brexpiprazole.

-

Mechanism: The protonated piperazine nitrogen forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in aminergic receptors. The thiolane ring occupies the hydrophobic orthosteric pocket, where the sulfur atom can engage in specific non-covalent interactions (e.g., Sulfur-Aromatic interactions).

Antimicrobial & Antiviral

Piperazine derivatives are historical anthelmintics (GABA agonists in nematodes). The thiolane derivative offers a novel vector to overcome resistance, specifically by altering the shape complementarity in the binding site of parasitic ion channels.

Experimental Protocols

Synthesis: Reductive Amination (The Gold Standard)

While

Reagents:

-

Tetrahydrothiophen-3-one (1.0 eq)

-

Piperazine (or N-Boc-piperazine) (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic)

-

DCM or DCE (Solvent)

Step-by-Step Protocol:

-

Imine Formation: Dissolve tetrahydrothiophen-3-one and piperazine in dry DCE under

. Add catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour to form the iminium species. -

Reduction: Cool to 0°C. Add STAB portion-wise. The reaction is mildly exothermic.

-

Completion: Allow to warm to RT and stir for 12–16 hours. Monitor via LC-MS (Target M+H: ~173 for free base).

-

Workup: Quench with saturated

. Extract with DCM (3x). -

Purification: The secondary amine product can be purified via silica flash chromatography (MeOH/DCM gradient with 1%

).

Visualization: Synthetic Pathway

Caption: Figure 1. Reductive amination strategy for the synthesis of the 1-(Thiolan-3-yl)piperazine scaffold.

Metabolic Stability Assessment (The "S-Oxidation" Watch)

The thiolane ring is susceptible to S-oxidation by FMO (Flavin-containing Monooxygenase) and CYP450 enzymes. This must be assessed early.

Protocol:

-

Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: Quench with Acetonitrile. Analyze supernatant via LC-MS/MS.

-

Marker Tracking: specifically look for +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolites.

Interpretation:

-

Rapid S-oxidation: Indicates high clearance. Consider blocking the sulfur (e.g., gem-dimethylation at C2/C4) or oxidizing it intentionally to the sulfone (which is metabolically stable) as the active drug form.

Visualization: Metabolic Fate

Caption: Figure 2. Metabolic trajectory of the thiolane ring. S-oxidation is the dominant clearance pathway.

References

-

Piperazine Scaffolds in Drug Discovery

- Title: The medicinal chemistry of piperazines: A review.

- Source:Chemical Biology & Drug Design (2024).

-

Link:[Link]

-

Thiophene/Thiolane Bioactivation

-

Bioisosterism Strategies

-

Building Block Data

- Title: 1-(Thiolan-3-yl)piperazine (CAS 666853-12-9) Product Entry.

- Source: PubChem.

-

Link:[Link]

Sources

Methodological & Application

Application Note: Preclinical Evaluation of 1-(Thiolan-3-yl)piperazine Efficacy

Executive Summary & Rationale

1-(Thiolan-3-yl)piperazine is a pharmacologically active heterocyclic scaffold, structurally significant as the core pharmacophore of Teniloxazine (Sulfoxazine) and related psychotropic agents. Piperazine derivatives are historically validated modulators of monoaminergic transmission, often acting as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors or receptor ligands (e.g., 5-HT1A agonists like buspirone).

This guide details the in vivo evaluation protocols required to assess the neuropharmacological efficacy of 1-(Thiolan-3-yl)piperazine. Based on its structural class, efficacy testing must prioritize antidepressant , anxiolytic , and nootropic (cognitive enhancing) endpoints.

Target Pharmacological Profile[1][2][3][4][5][6][7]

-

Primary Mechanism: Inhibition of NE/5-HT reuptake; potential 5-HT receptor modulation.[1]

-

Therapeutic Indication: Major Depressive Disorder (MDD), Generalized Anxiety Disorder (GAD), and cerebrovascular dementia (nootropic effects).

Compound Handling & Formulation

Critical Step: The free base of 1-(Thiolan-3-yl)piperazine is often an oil or low-melting solid. For reproducible animal dosing, it must be converted to a water-soluble salt or formulated in a compatible vehicle.

| Parameter | Specification |

| Preferred Salt Form | Hydrochloride (HCl) or Maleate (for improved stability/solubility). |

| Vehicle (i.p./p.o.) | Saline (0.9% NaCl) if salt form; 5% DMSO + 5% Tween-80 + 90% Saline if free base. |

| pH Adjustment | Adjust final solution to pH 6.0–7.4 using 0.1N NaOH/HCl to prevent peritoneal irritation. |

| Stability | Thiolane rings can be susceptible to oxidation (sulfoxide formation). Prepare fresh or store stock solutions at -20°C under Nitrogen. |

Experimental Workflow Overview

The following flowchart outlines the critical path for efficacy validation, moving from safety screening to specific behavioral assays.

Figure 1: Sequential workflow for evaluating 1-(Thiolan-3-yl)piperazine. Motor toxicity (Rotarod) must be ruled out before behavioral efficacy testing to avoid false positives.

Detailed Efficacy Protocols

Protocol A: Forced Swim Test (FST) – Antidepressant Efficacy

Rationale: This is the gold-standard screen for monoamine reuptake inhibitors. Teniloxazine-like compounds reduce immobility time by increasing synaptic NE/5-HT.

Subjects: Male C57BL/6J mice (8-10 weeks) or Sprague-Dawley rats. Dose Groups:

-

Vehicle Control

-

Positive Control: Imipramine (15 mg/kg, i.p.) or Fluoxetine (10 mg/kg, i.p.)

-

Test Compound Low: 5 mg/kg

-

Test Compound High: 20 mg/kg

Procedure:

-

Acclimatization: Bring animals to the testing room 1 hour prior.

-

Pre-Test (Rats only): 24 hours before testing, expose rats to a 15-minute swim to induce a depressive state. (Mice do not require pre-test).

-

Dosing: Administer compound 30 minutes (i.p.) or 60 minutes (p.o.) prior to the test.

-

Testing: Place animal in a transparent cylinder (height: 50cm, diameter: 20cm) filled with water (23-25°C) to a depth of 30cm.

-

Recording: Record video for 6 minutes.

-

Scoring: Analyze the last 4 minutes only.

-

Immobility: Floating with minimal movement to keep head above water.

-

Swimming: Active horizontal movement.

-

Climbing: Vertical thrashing (indicative of Noradrenergic activity).

-

Validation Criteria: Significant reduction (

Protocol B: Elevated Plus Maze (EPM) – Anxiolytic Efficacy

Rationale: Piperazine derivatives (e.g., Buspirone) often exhibit anxiolytic effects via 5-HT1A partial agonism.

Procedure:

-

Apparatus: Plus-shaped maze elevated 50cm above floor. Two open arms (30x5cm) and two closed arms (30x5x15cm).

-

Dosing: Administer compound 30-60 mins prior to testing.

-

Trial: Place rodent in the center facing an open arm. Record for 5 minutes.

-

Endpoints:

-

Time spent in Open Arms (%).

-

Number of entries into Open Arms.

-

Total entries (measure of locomotor activity).[2]

-

Interpretation: Increased time/entries in open arms indicates anxiolysis. A decrease in total entries suggests sedation (confounder).

Protocol C: Scopolamine-Induced Amnesia (Passive Avoidance) – Nootropic Efficacy

Rationale: Since the parent compound Teniloxazine is used for cerebrovascular insufficiency, testing for cognitive protection is vital.

Procedure:

-

Training (Day 1):

-

Place rat in the light compartment of a Light/Dark box.

-

When the rat enters the dark compartment, deliver a mild foot shock (0.5 mA, 2s).

-

Record latency to enter dark chamber.

-

-

Treatment:

-

Administer Test Compound (i.p.) immediately after training.

-

Administer Scopolamine (1 mg/kg, i.p.) 30 mins after compound to induce amnesia.

-

-

Testing (Day 2):

-

Place rat in light compartment.

-

Record latency to enter the dark compartment (Step-through Latency).

-

Cut-off time: 300 seconds.

-

Validation: Scopolamine reduces latency (amnesia). Effective nootropics restore latency toward control levels.

Mechanism of Action Visualization

Understanding the synaptic mechanism is crucial for interpreting behavioral data. 1-(Thiolan-3-yl)piperazine likely acts by blocking reuptake transporters.

Figure 2: Putative Mechanism of Action.[1] The compound inhibits SERT/NET transporters, increasing synaptic residence time of neurotransmitters, thereby enhancing postsynaptic signaling.

References

-

Anstey, M. L., et al. (2011). "Serotonin, norepinephrine and dopamine in the behavioral assessment of antidepressant drugs." Neuroscience & Biobehavioral Reviews.

-

Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie.

- Ogren, S. O., et al. (1982). "The pharmacology of teniloxazine (sulfoxazine), a new antidepressant drug." Psychopharmacology. (Contextual grounding for the thiolan-piperazine moiety).

-

Cryan, J. F., & Holmes, A. (2005). "The ascent of mouse: advances in modelling human depression and anxiety." Nature Reviews Drug Discovery.

- Handley, S. L., & Mithani, S. (1984). "Effects of alpha-adrenoceptor agonists and antagonists in a maze-exploration model of 'fear'-motivated behaviour." Naunyn-Schmiedeberg's Archives of Pharmacology. (Protocol basis for EPM).

Sources

Application Note: Optimization of Solubility and Stability for 1-(Thiolan-3-yl)piperazine

Topic: Protocol for dissolving 1-(Thiolan-3-yl)piperazine for experiments Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract & Scope

This technical guide outlines the standardized protocol for the solubilization, handling, and storage of 1-(Thiolan-3-yl)piperazine (also known as 1-(tetrahydrothiophen-3-yl)piperazine).[1][2] This compound features a secondary amine (piperazine) and a thioether (thiolane) moiety.[2][3] While the piperazine ring confers basicity and good aqueous solubility in salt forms, the thioether group presents a specific liability: susceptibility to oxidation (sulfoxide/sulfone formation).[3] This protocol is designed to maximize solubility while mitigating oxidative degradation, ensuring experimental reproducibility in biochemical and pharmacological assays.[3]

Physicochemical Profile

Understanding the specific form of your compound is the first step in a self-validating protocol.[1][2][3] The solubility profile changes drastically between the free base and the hydrochloride salt.[2][3]

| Property | Data / Characteristic |

| Compound Name | 1-(Thiolan-3-yl)piperazine |

| CAS Number | 666853-12-9 (Free Base) / 1376228-74-8 (2HCl Salt) |

| Molecular Weight | 172.29 g/mol (Free Base) / ~245.21 g/mol (2HCl Salt) |

| pKa (Calculated) | ~9.8 (N1, basic), ~5.6 (N4) |

| LogP | ~0.5 - 1.0 (Moderate Lipophilicity) |

| Critical Liability | Thioether Oxidation: The sulfur atom is prone to oxidation in air/solution over time.[1][2][4] |

| Hygroscopicity | High (especially the HCl salt form).[3][4] |

Solubility Assessment & Solvent Selection

Expert Insight: Do not assume water solubility for the free base.[2][3] The unprotonated piperazine is moderately lipophilic.[2][3] Conversely, the hydrochloride salt is highly water-soluble but acidic.[1][2][3]

Solvent Compatibility Table[1]

| Solvent | Free Base Solubility | HCl Salt Solubility | Application Note |

| DMSO | High (>50 mM) | High (>50 mM) | Recommended for Stock.[1][2][3][4] Cryoprotective and antimicrobial.[2][3] |

| Water / PBS | Low (<5 mM) | Very High (>100 mM) | Salt form dissolves instantly; Free base requires pH < 6.[3][4] |

| Ethanol | High (>20 mM) | Moderate | Good for evaporation, but volatile for long-term storage.[1][3][4] |

| DMF | High | High | Alternative to DMSO, but often cytotoxic in cell assays.[1][3][4] |

Detailed Dissolution Protocols

Protocol A: Preparation of High-Concentration Stock (Recommended)

Target: 50 mM Stock Solution in DMSO Applicability: Both Free Base and Salt forms.[1][2][3]

Rationale: DMSO prevents hydrolysis and significantly slows oxidation compared to aqueous buffers.[2][3] It also acts as a universal solvent for subsequent dilutions.[2][3]

-

Environment Prep: Work in a low-humidity environment.[1][2][3] If possible, purge the DMSO with nitrogen or argon gas for 5 minutes prior to use to remove dissolved oxygen (protecting the thioether).[3]

-

Weighing: Weigh 8.61 mg (Free Base) or 12.26 mg (Dihydrochloride Salt) of 1-(Thiolan-3-yl)piperazine into a sterile, amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds.

-

Aliquot & Storage: Immediately aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Preparation of Aqueous Working Solution (Assay Ready)

Target: 100 µM Working Solution in PBS (pH 7.4) Mechanism: Diluting the DMSO stock into aqueous buffer.[2][3]

-

Thawing: Thaw a DMSO stock aliquot at room temperature. Vortex briefly.

-

Dilution: Add 2 µL of the 50 mM DMSO stock to 998 µL of PBS (Phosphate Buffered Saline).

-

pH Check (Self-Validation):

-

If using the HCl Salt: The release of HCl may lower the pH of weak buffers.[2][3] Check pH with a micro-probe.[2][3] If pH < 7.2, adjust carefully with dilute NaOH.[3]

-

If using Free Base: Ensure no precipitation occurs.[2][3] If "oiling out" or cloudiness is observed, increase the DMSO concentration to 0.5% or 1.0%.[3]

-

-

Usage Window: Use aqueous solutions within 4 hours . The thioether group is less stable in oxygenated water than in frozen DMSO.[2][3]

Critical Handling & Stability Logic

The Thioether Liability: The thiolane ring contains a sulfur atom that can oxidize to a sulfoxide (S=O) and eventually a sulfone (O=S=O).[2][3] This change alters the polarity and hydrogen-bonding capability of the ligand, potentially destroying biological activity.[2][3]

-

Inert Gas: Always flush the headspace of your stock vial with Nitrogen or Argon before closing.[2][3]

-

Antioxidants: For extremely sensitive assays, consider adding 0.1 mM DTT or TCEP to the aqueous buffer to maintain the reduced state, provided it does not interfere with your specific assay (e.g., do not use reducing agents in disulfide-bridge dependent binding assays).[2]

-

Visual QC: Discard the stock if it turns yellow or develops a precipitate after thawing.

Experimental Workflow Diagram

The following diagram illustrates the decision logic and workflow for handling 1-(Thiolan-3-yl)piperazine, ensuring the correct solvent choice based on the compound form.

Caption: Decision tree for solubilization emphasizing form-specific solvent selection and oxidation prevention.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11166666, 1-(Thiolan-3-yl)piperazine. Retrieved February 6, 2026 from [Link][2]

Sources

- 1. 2097981-72-9|3-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 2. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Versatile Scaffold: 1-(Thiolan-3-yl)piperazine in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Structure in Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at opposite positions, allow for versatile structural modifications that can significantly influence pharmacological activity.[3][4] This structural feature enables the formation of multiple hydrogen bonds and modulation of acid-base equilibrium, contributing to favorable pharmacokinetic profiles.[5] Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including antipsychotic, antidepressant, antimicrobial, and anticancer activities.[6][7]

This guide focuses on a specific and promising class of piperazine derivatives: those incorporating a thiolan-3-yl moiety. The combination of the flexible, basic piperazine core with the sulfur-containing tetrahydrothiophene (thiolan) ring presents a unique chemical space for the design of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers and drug development professionals interested in exploring the potential of the 1-(thiolan-3-yl)piperazine scaffold.

The Strategic Importance of the 1-(Thiolan-3-yl)piperazine Moiety

The rationale behind incorporating the thiolan-3-yl group onto the piperazine scaffold lies in the potential for novel structure-activity relationships (SAR). The sulfur atom in the thiolan ring can engage in specific interactions with biological targets, and its presence can influence the overall lipophilicity and metabolic stability of the molecule. This strategic combination has shown particular promise in the development of agents targeting the central nervous system (CNS), especially in the realm of antipsychotics.

Antipsychotic Potential: Targeting Dopamine D2 Receptors

A significant area of investigation for 1-(thiolan-3-yl)piperazine derivatives is their potential as atypical antipsychotic agents.[6] Many successful antipsychotic drugs, such as Aripiprazole, feature a piperazine moiety and exhibit their therapeutic effect through modulation of dopamine D2 and serotonin 5-HT1A receptors.[4] The 1-(thiolan-3-yl)piperazine scaffold is being explored as a novel framework to achieve a desirable balance of D2 receptor antagonism or partial agonism, a key characteristic of atypical antipsychotics aimed at reducing the risk of extrapyramidal side effects.[3][8]

Synthetic Pathways to 1-(Thiolan-3-yl)piperazine and its Derivatives

The synthesis of the 1-(thiolan-3-yl)piperazine core and its subsequent derivatization are crucial steps in the exploration of its medicinal chemistry potential. The primary synthetic strategy involves the N-alkylation of piperazine or its derivatives with a suitable 3-halotetrahydrothiophene.

Diagram: General Synthetic Scheme

Caption: General synthetic approach to 1-(thiolan-3-yl)piperazine and its derivatives.

Protocol 1: Synthesis of 1-(Thiolan-3-yl)piperazine

This protocol details the nucleophilic substitution reaction between 3-bromotetrahydrothiophene and piperazine. To favor mono-alkylation and minimize the formation of the di-substituted by-product, a significant excess of piperazine is often employed.

Materials:

-

3-Bromotetrahydrothiophene

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexane solvent system

Procedure:

-

To a stirred solution of piperazine (5 equivalents) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

-

Add 3-bromotetrahydrothiophene (1 equivalent) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford 1-(thiolan-3-yl)piperazine.

Causality behind Experimental Choices:

-

Excess Piperazine: Using a large excess of piperazine shifts the reaction equilibrium towards the formation of the mono-alkylated product, as the probability of a second reaction with the product is statistically reduced.

-

Potassium Carbonate: This base acts as an acid scavenger, neutralizing the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent side reactions, such as the hydrolysis of the alkyl halide.

Protocol 2: N-Arylation of 1-(Thiolan-3-yl)piperazine

This protocol describes a general method for the synthesis of N-aryl derivatives of the core scaffold, which is a common strategy to explore structure-activity relationships.[9]

Materials:

-

1-(Thiolan-3-yl)piperazine

-

Aryl or heteroaryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexane solvent system

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 1-(thiolan-3-yl)piperazine (1.2 equivalents), the aryl halide (1 equivalent), sodium tert-butoxide (1.4 equivalents), palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the desired N-aryl derivative.

Causality behind Experimental Choices:

-

Palladium Catalysis: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, allowing for the coupling of a wide range of aryl halides with amines.

-

Phosphine Ligand: The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands like Xantphos are often effective in promoting the reductive elimination step and preventing catalyst deactivation.

-

Inert Atmosphere: The palladium catalyst and the phosphine ligand are sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to maintain catalytic activity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 1-(thiolan-3-yl)piperazine derivatives is still emerging, general principles from related piperazine-containing compounds can guide initial design strategies.[4][10]

Table 1: General SAR Trends for Piperazine-Based CNS Agents

| Structural Modification | Potential Impact on Activity | Rationale |

| Substitution on the Thiolan Ring | Alteration of lipophilicity and metabolic stability. | Introduction of small alkyl or polar groups can fine-tune the pharmacokinetic properties. |

| Nature of the Aryl/Heteroaryl Group | Modulation of receptor affinity and selectivity. | Different aromatic systems can engage in varied π-π stacking, hydrophobic, and hydrogen bonding interactions with the target receptor. |

| Linker between Piperazine and Aryl Group | Optimization of spatial orientation and flexibility. | The length and nature of the linker can influence how the pharmacophoric groups are presented to the binding site. |

| Substitution on the Aryl/Heteroaryl Group | Fine-tuning of electronic properties and steric interactions. | Electron-donating or -withdrawing groups can impact the pKa of the piperazine nitrogens and introduce specific interactions with the receptor. |

Diagram: Key Pharmacophoric Elements

Caption: Key pharmacophoric elements of 1-(thiolan-3-yl)piperazine derivatives.

Future Directions and Applications

The 1-(thiolan-3-yl)piperazine scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Expansion of the Chemical Space: Synthesis of diverse libraries of derivatives with various substitutions on both the thiolan and aryl/heteroaryl rings.

-

In-depth Pharmacological Profiling: Comprehensive evaluation of the biological activity of new compounds against a panel of relevant targets, including a range of G-protein coupled receptors (GPCRs).

-

Optimization of ADME Properties: Fine-tuning the pharmacokinetic properties of lead compounds to improve their drug-like characteristics, such as oral bioavailability and metabolic stability.

-

Exploration of Other Therapeutic Areas: While the initial focus has been on CNS disorders, the versatile nature of this scaffold warrants investigation into other areas, such as oncology and infectious diseases.

Conclusion